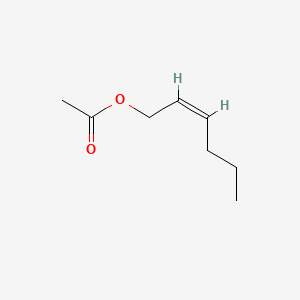

(Z)-Hex-2-enyl acetate

Description

(Z)-Hex-2-enyl acetate (CAS: 56922-75-9) is an ester with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol. It is characterized by a six-carbon chain with a double bond at the second position in the (Z)-configuration and an acetyloxy group at the terminal end. This compound is notable for its fruity aroma descriptors, including apple, banana, and grape . It is sparingly soluble in water but miscible in ethanol and oils, with a density of ~0.898 g/mL (lit.) and a boiling point of 165–166°C .

Properties

CAS No. |

56922-75-9 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.2 g/mol |

IUPAC Name |

[(Z)-hex-2-enyl] acetate |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5- |

InChI Key |

HRHOWZHRCRZVCU-WAYWQWQTSA-N |

SMILES |

CCCC=CCOC(=O)C |

Isomeric SMILES |

CCC/C=C\COC(=O)C |

Canonical SMILES |

CCCC=CCOC(=O)C |

Other CAS No. |

56922-75-9 |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers: (Z)-Hex-2-enyl Acetate vs. (Z)-Hex-3-enyl Acetate

- Structural Differences : The double bond position distinguishes these isomers. (Z)-Hex-3-enyl acetate (CAS: 3681-71-8) has a double bond at the third carbon, whereas (Z)-Hex-2-enyl acetate has it at the second.

- Concentration in Natural Sources :

- In peach cultivars, (Z)-Hex-3-enyl acetate (1,567.83 ± 248.83 ng/g) occurs at higher concentrations than (Z)-Hex-2-enyl acetate (1,592.25 ± 308.70 ng/g) in certain regions (e.g., HB) .

- In olive oil, (Z)-Hex-3-enyl acetate concentrations (229–377 µg/kg) vastly exceed those of (Z)-Hex-2-enyl acetate (0.87–8.85 µg/kg) .

- Odor Profiles: (Z)-Hex-3-enyl acetate: Strong "green, banana" notes, critical in olive oil and plum aroma . (Z)-Hex-2-enyl acetate: Milder "apple, banana, grape" notes, contributing to nuanced fruity profiles .

Geometric Isomers: (Z)- vs. (E)-Hex-2-enyl Acetate

- Chemical Properties :

- Aroma Differences: (E)-Hex-2-enyl acetate is associated with sharper, "green" notes compared to the (Z)-isomer’s fruitiness .

Saturated Analog: Hexyl Acetate

- Structure and Properties : Hexyl acetate (CAS: 142-92-7) lacks a double bond, resulting in higher hydrophobicity and a "fruity, sweet" aroma .

- Concentration and Applications :

Data Tables

Table 1: Key Physical and Chemical Properties

| Compound | CAS Number | Molecular Weight | Density (g/mL) | Boiling Point (°C) | Solubility |

|---|---|---|---|---|---|

| (Z)-Hex-2-enyl acetate | 56922-75-9 | 142.2 | 0.898 | 165–166 | Ethanol, oils |

| (Z)-Hex-3-enyl acetate | 3681-71-8 | 142.2 | ~0.895* | ~170* | Ethanol, oils |

| Hexyl acetate | 142-92-7 | 144.21 | 0.879 | 169–172 | Ethanol, oils |

| (E)-Hex-2-enyl acetate | 2497-18-9 | 142.2 | 0.898 | 165–166 | Ethanol, oils |

Table 2: Concentration and Sensory Impact in Natural Matrices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.